molecular formula C10H15BrN2O2 B2567992 methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1262865-52-0

methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2567992
CAS No.: 1262865-52-0
M. Wt: 275.146
InChI Key: YWJKDKIGBDDAMR-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a tert-butyl group, and a methyl ester functional group, making it a versatile molecule in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Esterification: The carboxylic acid group at the 5-position can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the pyrazole ring and the ester group.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted pyrazoles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of pyrazole-5-carboxylic acid derivatives.

    Reduction Products: Reduction can yield alcohols or amines depending on the functional group being reduced.

    Hydrolysis Products: Hydrolysis of the ester yields the corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and tert-butyl group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-fluoro-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Methyl 4-iodo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 4-bromo-3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate is unique due to the presence of the bromine atom, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.

This compound’s unique combination of functional groups makes it a valuable tool in the synthesis of complex molecules and the study of biological systems.

Properties

IUPAC Name

methyl 4-bromo-5-tert-butyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-10(2,3)8-6(11)7(9(14)15-5)13(4)12-8/h1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJKDKIGBDDAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1Br)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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